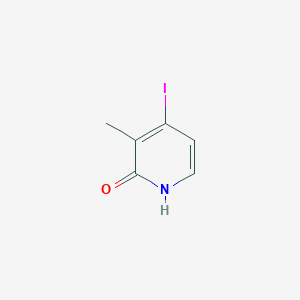

4-iodo-3-methylpyridin-2(1H)-one

Description

Contextual Overview of Pyridin-2(1H)-ones in Heterocyclic Chemistry

Pyridin-2(1H)-ones, also known as 2-pyridones, represent a prominent class of six-membered nitrogen-containing heterocyclic compounds. frontiersin.org Their structure is characterized by a pyridine (B92270) ring bearing a carbonyl group at the 2-position. These scaffolds are of significant interest to synthetic organic chemists due to their prevalence in numerous natural products and their versatile applications in medicinal chemistry and materials science. iipseries.org The pyridin-2(1H)-one core can act as both a hydrogen bond donor and acceptor, a feature that allows for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity. frontiersin.org

A key characteristic of pyridin-2(1H)-ones is their existence in tautomeric equilibrium with their 2-hydroxypyridine (B17775) form. The position of this equilibrium is highly dependent on the surrounding environment. In the solid state, the pyridone form is predominant, while in the gas phase, the hydroxypyridine tautomer is favored. iipseries.org The polarity of the solvent dictates the tautomeric form in solution; polar solvents favor the 2-pyridone form, whereas non-polar solvents shift the equilibrium towards the 2-hydroxypyridine structure. iipseries.org This tautomerism plays a crucial role in the reactivity and interaction of these molecules with biological targets.

The synthesis of pyridin-2(1H)-one derivatives is a well-established area of research, with numerous methods developed for their construction. These methods often involve condensation reactions, allowing for the introduction of a wide array of substituents onto the heterocyclic core. frontiersin.org For instance, one-pot syntheses have been developed from readily available starting materials like dimethyl 3-oxopentanedioate and primary amines, offering an efficient and environmentally friendly route to these scaffolds. frontiersin.org

Importance of Halogenated Pyridin-2(1H)-one Scaffolds in Synthetic Chemistry

The introduction of a halogen atom onto the pyridin-2(1H)-one framework significantly enhances its utility as a synthetic intermediate. Halogenated pyridin-2(1H)-ones are valuable building blocks, primarily due to the reactivity of the carbon-halogen bond, which allows for a variety of subsequent chemical transformations. nih.gov

The Vilsmeier-Haack reaction is a notable method for the direct synthesis of halogenated pyridin-2(1H)-ones from acyclic precursors or enaminones. iipseries.orgacs.org This reaction provides a one-pot synthesis of 4-halogenated 2(1H)-pyridones, which are particularly useful intermediates. nih.gov The halogen atom, often chlorine or bromine, can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups at the 4-position of the pyridone ring. nih.gov

Furthermore, the halogen substituent serves as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the construction of complex molecular architectures, including biaryl derivatives, which are of interest in drug discovery and materials science. The ability to selectively functionalize the pyridone core through halogenation and subsequent coupling reactions makes these scaffolds highly versatile in the design and synthesis of novel compounds. acs.org

Specific Research Focus: 4-Iodo-3-methylpyridin-2(1H)-one as a Subject of Advanced Inquiry

Within the class of halogenated pyridin-2(1H)-ones, 4-iodo-3-methylpyridin-2(1H)-one has emerged as a compound of specific research interest. Its structure combines the reactive pyridin-2(1H)-one core with a strategically placed iodine atom and a methyl group. The iodine atom at the 4-position is a particularly effective leaving group in nucleophilic substitution and a reactive partner in cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex molecules. evitachem.com

The presence of the methyl group at the 3-position can influence the electronic properties and steric environment of the molecule, potentially impacting its reactivity and biological interactions. Research into 4-iodo-3-methylpyridin-2(1H)-one and its derivatives is driven by the potential to create novel compounds with specific therapeutic or material properties. evitachem.com The synthesis of this compound and its analogs allows for the exploration of structure-activity relationships, contributing to a deeper understanding of how modifications to the pyridinone scaffold affect its chemical and biological behavior. researchgate.netgoogle.com

Properties

IUPAC Name |

4-iodo-3-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEJTRMIBAFCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CNC1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 3 Methylpyridin 2 1h One

Direct Synthesis Approaches to the Pyridin-2(1H)-one Core

The foundational 3-methylpyridin-2(1H)-one structure can be assembled through several established synthetic strategies, each offering a different approach to ring formation.

Cyclocondensation reactions are a cornerstone in the synthesis of pyridin-2(1H)-one derivatives. These methods typically involve the condensation of acyclic precursors, such as 1,3-dicarbonyl compounds or their synthetic equivalents, with a source of ammonia. The Bohlmann-Rahtz pyridine (B92270) synthesis, for instance, is a classic method that involves the reaction of an enamine with an alkynone, which, through a series of tandem reactions, yields a substituted pyridine. core.ac.uk

Modern variations often employ multi-component strategies. For example, a one-pot, four-component condensation of an aldehyde, a ketone, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can provide rapid access to highly substituted 3-cyano-2-pyridones. researchgate.net While not directly yielding 3-methylpyridin-2(1H)-one, these methods establish the general principle of building the pyridone ring from simple, readily available starting materials. The synthesis of 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles from the reaction of acetylenic ketones with cyanothioacetamide is another example of building the core ring system through cyclocondensation. bohrium.com

Table 1: Examples of Cyclocondensation Reactions for Pyridone Synthesis

| Precursors | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Ketone, Ethyl Cyanoacetate | Ammonium Acetate | 3-Cyano-2-pyridones | researchgate.net |

| 1,3-Dicarbonyl Compound, Alkynone | Ammonia | Polysubstituted Pyridines | core.ac.uk |

This table is interactive. Click on the headers to sort.

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including nitrogen heterocycles. organic-chemistry.orgwikipedia.org The strategy involves an intramolecular reaction between two terminal alkene functionalities within a single molecule, catalyzed by a metal complex, typically containing ruthenium (e.g., Grubbs' catalyst). organic-chemistry.org For the synthesis of a pyridinone precursor, a suitable diallylamine (B93489) derivative could be subjected to RCM to form a dihydropyridine (B1217469) ring, which would then require subsequent oxidation to achieve the aromatic pyridone system. organic-chemistry.org

The success of RCM is highly dependent on the substrate's conformation and the stability of the resulting ring. rsc.org While a versatile method for 5- to 30-membered rings, its application must be designed to favor the formation of the six-membered pyridone ring from a suitable acyclic diene precursor. wikipedia.org

The Vilsmeier-Haack (V-H) reaction, which traditionally uses a Vilsmeier reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) for formylation, also serves as a potent method for constructing heterocyclic rings. ijpcbs.comnih.gov This pathway can be applied to synthesize highly substituted pyridin-2(1H)-ones from appropriate starting materials. acs.org

One such approach involves the V-H reaction of readily available enaminones. The reaction proceeds through a proposed mechanism involving a sequence of ring-opening, haloformylation, and subsequent intramolecular nucleophilic cyclization to furnish the pyridin-2(1H)-one product. acs.org Similarly, the Vilsmeier–Haack reaction of α-oxo ketene-S,S-acetals can be guided to produce substituted pyridines, demonstrating the reagent's utility in ring construction from open-chain precursors. thieme-connect.com

Regioselective Iodination Strategies

Once the 3-methylpyridin-2(1H)-one core is synthesized, the final step is the introduction of an iodine atom specifically at the C4 position. The electronic nature of the pyridinone ring, with its electron-rich character, directs electrophiles to specific positions.

Direct C-H halogenation of the pre-formed pyridinone ring is a common strategy. The key challenge is achieving regioselectivity. For pyridones, direct halogenation can often lead to a mixture of products, with substitution occurring at the C3 and C5 positions. rsc.org However, specific reaction conditions and reagents can be employed to favor iodination at the desired C4 position. A radical-based C-H iodination protocol has been developed for various heteroaromatics, including pyridones, which offers an alternative to electrophilic methods. rsc.org Another strategy involves the halogenation of acyclic Zincke imine intermediates, which are formed by ring-opening the pyridine; subsequent ring-closing delivers the halogenated pyridine. nih.gov

The most common approach for iodinating the electron-rich pyridinone ring is through electrophilic substitution. The C4 position, being para to the ring nitrogen and meta to the deactivating carbonyl group, is a potential site for such reactions, especially under specific conditions. A direct fluorination method using N-fluorobenzenesulfonimide (NFSI) has been shown to regioselectively introduce fluorine at the C4 position of N-protected pyridones, opposite the carbonyl group. acs.org This provides a strong precedent for analogous C4-selective electrophilic iodination.

A highly effective method for the iodination of electron-rich aromatic compounds involves using N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). organic-chemistry.org This system generates a highly reactive electrophilic iodine species, likely iodine trifluoroacetate, in situ. organic-chemistry.org This method has been successfully applied to the synthesis of 4-iodo-3-methylisoxazole-5-formaldehyde, a structurally similar heterocycle, from its non-iodinated precursor using NIS and TFA, highlighting its applicability. google.com

Table 2: Reagents for Electrophilic Iodination

| Reagent System | Proposed Active Species | Key Features | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | Iodine trifluoroacetate | Mild conditions, high yields for electron-rich systems | organic-chemistry.orggoogle.com |

| I₂ / Oxidant (e.g., H₂O₂) | I⁺ | Classic iodination, requires oxidation of I₂ | - |

| Iodine Monochloride (ICl) | I⁺ | Highly reactive electrophilic source | - |

This table is interactive. Click on the headers to sort.

Metalation-Trapping Sequences for Iodination

A prominent method for the synthesis of 4-iodo-3-methylpyridin-2(1H)-one involves a metalation-trapping sequence. This strategy relies on the deprotonation of a C-H bond by a strong base to form a metalated intermediate, which is then "trapped" by an iodinating agent.

One such approach utilizes TMP-bases (2,2,6,6-tetramethylpiperidide) for the directed zincation or magnesiation of the pyridone scaffold. uni-muenchen.dehw.ac.uk For instance, the use of TMPZnCl·LiCl can facilitate the metalation of the pyridone ring. hw.ac.uk The resulting zincated intermediate can then be trapped with an electrophile like iodine (I₂) to introduce the iodo group at the desired position. hw.ac.uk Studies on related 2-pyridone systems have demonstrated that trapping zincated intermediates with I₂ can lead to high yields of the corresponding iodinated products, often exceeding 90%. hw.ac.uk

The regioselectivity of the metalation is a critical factor and can be influenced by the directing effects of substituents on the pyridone ring and the nature of the base employed. In some cases, a combination of a lithium amide, such as LiTMP, and a trapping agent can be used in a trans-metal-trapping (TMT) process to stabilize sensitive carbanionic intermediates. acs.org

Synthesis of Precursors and Subsequent Transformations

The use of pyridine N-oxide derivatives offers an alternative route for the synthesis of substituted pyridines. researchgate.netarkat-usa.org The N-oxide group activates the pyridine ring, making it more susceptible to certain substitution reactions. researchgate.net For the synthesis of 4-iodopyridines, a common strategy involves the diazotization-iodination of a corresponding aminopyridine N-oxide. thieme-connect.com This method has been shown to produce 4-iodopyridine (B57791) N-oxide in good yields. thieme-connect.com Subsequent deoxygenation of the N-oxide would then yield the desired 4-iodopyridine derivative.

The general synthetic utility of pyridine N-oxides lies in their ability to direct substitution to the 2- and 4-positions. researchgate.net Various oxidizing agents, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA), can be used to form the N-oxide from the parent pyridine. arkat-usa.org

Ligand-assisted catalysis, particularly with palladium, has emerged as a powerful tool for C-H functionalization, including iodination. nih.govnih.gov While direct C-H iodination of the 3-methylpyridin-2(1H)-one is not explicitly detailed in the provided context, the principles of ligand-assisted catalysis are highly relevant.

In related systems, 2-pyridone ligands have been shown to be critical for improving the reactivity and selectivity of palladium-catalyzed C-H functionalization reactions. nih.govresearchgate.net These ligands can act as internal bases, accelerating the C-H cleavage step in a concerted metalation-deprotonation (CMD) mechanism. nih.govchinesechemsoc.org The structure of the 2-pyridone ligand can be modified to fine-tune the electronic properties and steric environment of the catalyst, thereby enhancing the yield and selectivity of the desired transformation. nih.gov For instance, the introduction of alkyl or nitro groups on the pyridone ligand has been shown to significantly impact the efficiency of the catalytic process. nih.govresearchgate.net

The general mechanism often involves the formation of a palladium-ligand complex that coordinates to the substrate, followed by C-H activation to form a palladacycle intermediate. nih.gov Subsequent reaction with an iodinating agent would lead to the final product.

Optimization of Reaction Conditions for Yield and Selectivity

The choice of solvent can significantly influence the outcome of chemical reactions, including the synthesis of 4-iodo-3-methylpyridin-2(1H)-one. Solvents can affect the solubility of reagents, the stability of intermediates, and the rate of reaction. For instance, in Suzuki cross-coupling reactions to form substituted pyridines, a mixed solvent system of 1,4-dioxane (B91453) and water is often employed. researchgate.netmdpi.com The reaction temperature is also a critical parameter that requires careful control to ensure optimal yield and minimize the formation of byproducts. Many coupling reactions are performed at elevated temperatures, often between 85-95°C. mdpi.com In contrast, metalation reactions are frequently carried out at very low temperatures to control the reactivity of the organometallic intermediates and prevent decomposition. iaea.org

In catalytic reactions, the choice of catalyst and any additives is paramount for achieving high yield and selectivity. For palladium-catalyzed cross-coupling reactions, catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. mdpi.com The addition of a base, such as potassium carbonate or potassium phosphate, is often necessary to facilitate the catalytic cycle. researchgate.netmdpi.com

In ligand-assisted C-H activation, the combination of a palladium source, like palladium(II) acetate (Pd(OAc)₂), and a specific ligand is crucial. nih.govchinesechemsoc.org The ligand plays a vital role in the reactivity and selectivity of the C-H activation step. chinesechemsoc.org Additives, such as silver salts (e.g., AgOAc), can also be essential in some catalytic cycles, potentially acting as an oxidant or halide scavenger. chinesechemsoc.org

Reactivity Profiling and Mechanistic Elucidation of 4 Iodo 3 Methylpyridin 2 1h One

Reactivity of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 4-iodo-3-methylpyridin-2(1H)-one is the primary site of its chemical reactivity, enabling various synthetic transformations.

Cross-Coupling Reactions

The presence of the iodine atom facilitates numerous cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating complex molecules. The Suzuki-Miyaura coupling, for instance, allows for the formation of carbon-carbon bonds under relatively mild conditions. evitachem.commdpi.com This reaction is noted for its tolerance of a wide array of functional groups and often results in high yields. mdpi.com The Sonogashira coupling is another key palladium-catalyzed reaction that involves the coupling of terminal alkynes with aryl or vinyl halides. gold-chemistry.orgorganic-chemistry.org This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes, which are significant in various fields, including pharmaceuticals and materials science. gold-chemistry.org Research has shown that palladium catalysts, sometimes in combination with a copper(I) co-catalyst, effectively facilitate these transformations. organic-chemistry.org Newer methods have even demonstrated these reactions can occur under green conditions, such as in aqueous solvents. nanochemres.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Reaction | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-iodo-3-methylpyridin-2(1H)-one, Arylboronic acid | Pd catalyst, Base | 4-Aryl-3-methylpyridin-2(1H)-one | evitachem.commdpi.com |

| Sonogashira | 4-iodo-3-methylpyridin-2(1H)-one, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 4-Alkynyl-3-methylpyridin-2(1H)-one | gold-chemistry.orgorganic-chemistry.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann-type reactions, are also prominent in the reactivity of 4-iodo-3-methylpyridin-2(1H)-one. The classic Ullmann reaction involves the copper-catalyzed synthesis of symmetric biaryls. organic-chemistry.org A more common variation is the Ullmann-type reaction, which encompasses copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles. organic-chemistry.org These reactions can be used to form carbon-nitrogen bonds, for example, in the coupling of iodo-oxazoles with 2-pyridinone, a reaction that has been shown to be facilitated by the use of silver benzoate (B1203000) additives with copper(I) iodide catalysts. nih.govacs.org The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper compound which then reacts with another aryl reactant. wikipedia.org

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed methods. These reactions can be used for the arylation of various substrates, including thiols. nih.gov For instance, nickel has been used to catalyze the cross-coupling of aryl halides with alkyl halides. orgsyn.org Mechanistic studies suggest that these reactions often proceed through a radical pathway, where an alkyl radical is generated and then reacts with a nickel-aryl intermediate. orgsyn.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

The replacement of a substituent on an aromatic ring by a nucleophile is known as nucleophilic aromatic substitution (SNAr). govtpgcdatia.ac.in While generally difficult for simple aryl halides, SNAr reactions can occur on 4-iodo-3-methylpyridin-2(1H)-one, especially when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The reaction typically proceeds through an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of an electron-withdrawing group ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org In some cases, SNAr reactions can be directed by a neighboring group, leading to ortho-specific substitution. rsc.org

Radical Reactions

The carbon-iodine bond in 4-iodo-3-methylpyridin-2(1H)-one can also participate in radical reactions. Hypervalent iodine(III) reagents, for example, can act as single electron oxidants to generate carbon and heteroatom radicals. acs.org These radicals can then undergo various transformations, including cyclization and addition reactions. acs.org The generation of aryl radicals from iodoarenes can also be achieved through other means, enabling a range of synthetic applications. acs.org

Reductive Dehalogenation Strategies

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making its selective removal a common and feasible transformation. Reductive dehalogenation, or hydrodeiodination, of 4-iodo-3-methylpyridin-2(1H)-one can be accomplished through several established methods, primarily involving catalytic hydrogenation or radical-based pathways.

Catalytic hydrogenation is a highly effective method for the reduction of aryl halides. This process typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. organic-chemistry.org The reaction is generally clean, and bromides can be selectively reduced in the presence of various functional groups like nitro, cyano, and carboxylic acids, suggesting the iodo group in 4-iodo-3-methylpyridin-2(1H)-one could be removed without affecting the pyridone ring. organic-chemistry.org Alternative hydrogen sources to H₂ gas, such as sodium borohydride (B1222165) or 2-propanol, can also be used in what is known as catalytic transfer hydro-dehalogenation. researchgate.netorganic-chemistry.org

Visible-light photoredox catalysis offers a modern and mild alternative for the reduction of aryl halides. mdpi.com Catalysts like iridium or ruthenium complexes can, upon light absorption, reduce aryl iodides to generate aryl radicals. mdpi.comresearchgate.net These radicals are then quenched by a hydrogen atom donor, such as triethanolamine (B1662121) or 1,4-cyclohexadiene, to yield the dehalogenated product. organic-chemistry.org This method is noted for its high functional group tolerance and mild reaction conditions. In a related context, the reductive dehalogenation of 1-(4-iodobutyl)-1H-pyridin-2-one has been observed as a side reaction during radical cyclization studies, indicating the susceptibility of the C-I bond to radical cleavage. scielo.org.mx

Table 1: Potential Conditions for Reductive Dehalogenation

| Method | Catalyst/Reagent | Reductant/H-Donor | General Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (Palladium on Carbon) | H₂ gas | Neutral conditions, various solvents |

| Transfer Hydrogenation | Ru(II) complex | Isopropanol | Base, elevated temperature |

| Photoredox Catalysis | fac-Ir(ppy)₃ | Triethanolamine (TEA) | Visible light, room temperature |

| Chemical Reduction | Pd/AlO(OH) | Sodium Borohydride (NaBH₄) | H₂O/MeOH, ultrasonic conditions |

Reactivity of the Pyridinone Ring System

The 2-pyridone tautomer is the more stable form compared to 2-hydroxypyridine (B17775), and its aromatic character influences its reactivity. The ring is electronically rich, yet possesses sites susceptible to both electrophilic and nucleophilic attack, making it a versatile scaffold.

Electrophilic Aromatic Substitution on the Pyridinone Nucleus

The 2-pyridone ring is considered electron-rich and readily undergoes electrophilic aromatic substitution (EAS). The electronic bias of the ring directs incoming electrophiles to the C3 and C5 positions, which are more electron-rich due to resonance. rsc.org In 4-iodo-3-methylpyridin-2(1H)-one, the outcome of an EAS reaction is dictated by the combined directing effects of the substituents already present.

The directing effects are as follows:

-OH (keto form): A strong activating group, ortho-, para-directing. In the pyridone tautomer, its influence activates the C3 and C5 positions.

-CH₃ (at C3): A weak activating group, ortho-, para-directing. It would direct incoming electrophiles to the C2 (blocked), C4 (blocked), and C5 positions.

-I (at C4): A deactivating group due to its inductive effect, but ortho-, para-directing via resonance. It would direct to the C3 (blocked) and C5 positions.

Considering these influences, the C5 position is the most likely site for electrophilic attack. It is activated by both the pyridone oxygen and the C3-methyl group, and is a para-position relative to the methyl group and a meta-position to the deactivating iodo group, which is favorable. The C6 position is electron-deficient and generally unreactive towards electrophiles. rsc.org

Nucleophilic Addition and Dearomatization Processes

While the pyridone ring is electron-rich, pyridine (B92270) itself is not electrophilic enough to undergo nucleophilic addition directly. mdpi.com To facilitate such reactions, the pyridine nitrogen must be activated, typically by forming an N-acyl or N-alkyl pyridinium (B92312) salt. This activation renders the ring sufficiently electrophilic for dearomatization via nucleophilic attack. mdpi.comresearchgate.net

Upon activation, two positions become susceptible to nucleophilic attack: C4 and C2/C6. The regiochemical outcome is influenced by factors such as the nature of the activating group and the nucleophile. mdpi.com For instance, the use of N-benzylpyridinium salts in combination with a bifunctional organic catalyst has been shown to favor the addition of nucleophiles to the C4 position, leading to 1,4-dihydropyridines. scispace.com In contrast, many methods involving N-acylpyridinium salts result in addition at the C2 or C6 positions. scispace.com Copper-catalyzed methods have also been developed for the 1,4-dearomatization of pyridines without pre-activation of the nucleophile. nih.gov In these cases, a bulky group formed at the nitrogen during the catalytic cycle can sterically block the C2 position, thereby directing the nucleophile to attack the C4 position. nih.gov

Deprotonation and Anionic Reactivity (e.g., at Methyl Group)

The protons on the methyl group at the C3 position are acidic due to the electron-withdrawing nature of the pyridone ring. This allows for deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to generate a pyridylic anion. nih.govyoutube.com The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles.

Computational studies on lithiated methylpyridines suggest that the lithium is coordinated to the nitrogen, an effect influenced by the solvent. researchgate.netresearchgate.net The resulting anion can undergo reactions such as alkylation. For example, the conjugate addition of lithiated methyl pyridines to α,β-unsaturated ketones has been reported as a preparatively useful transformation. acs.org The α-lithiated species can also react with other electrophiles, such as epoxides, although yields can be modest and influenced by the choice of base and additives. nih.gov In addition to the methyl group, the N-H proton of the pyridone is also acidic and can be removed by a strong base, which could lead to N-functionalization or influence the reactivity at other sites.

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms for the formation and functionalization of 4-iodo-3-methylpyridin-2(1H)-one is crucial for controlling its synthesis and predicting its reactivity.

Detailed Reaction Pathway Analysis (e.g., Vilsmeier-Haack, Cyclization)

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for formylation and can be used to construct substituted pyridone rings from acyclic precursors. ijpcbs.com The reaction typically uses a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt (the Vilsmeier reagent). One proposed pathway for the formation of halogenated 2-pyridones involves the reaction of 1-acetyl-1-carbamoyl cyclopropanes with the Vilsmeier reagent, which proceeds through a sequence of ring-opening, haloformylation, and intramolecular nucleophilic cyclization. iipseries.orgresearchgate.net This highlights a route where the halogen is incorporated during the ring-forming process. researchgate.net

Cyclization Reactions (Gould-Jacobs Reaction): The Gould-Jacobs reaction is a classic and widely used thermal cyclization for constructing quinolone and, by extension, pyridone scaffolds. wikipedia.orgekb.eg The general mechanism begins with the condensation of an amine with an ethoxymethylenemalonate derivative. wikipedia.orgmdpi.com This is followed by a heat-induced 6-electron electrocyclization. wikipedia.orgd-nb.info The resulting intermediate then aromatizes with the loss of ethanol (B145695) to form the 4-oxo-1,4-dihydropyridine-3-carboxylate product. wikipedia.orgyoutube.com The regioselectivity of the cyclization is influenced by both steric and electronic factors of substituents on the starting amine. d-nb.info This reaction provides a foundational pathway for assembling the core pyridone structure, onto which substituents like iodine and the methyl group can be introduced or carried through the synthesis.

Identification and Characterization of Reaction Intermediates

Understanding the transient species formed during a chemical reaction is fundamental to elucidating its mechanism. For reactions involving substituted pyridinones like 4-iodo-3-methylpyridin-2(1H)-one, the intermediates can be diverse, ranging from organometallic species to highly reactive arynes. While direct characterization of intermediates for this specific compound is not extensively documented, plausible intermediates can be inferred from studies on analogous systems.

In transition-metal-catalyzed reactions, such as cross-couplings where the iodo-group is a reactive handle, the mechanism typically involves the formation of organometallic intermediates. For instance, in palladium-catalyzed processes, an oxidative addition of the C-I bond to a Pd(0) complex would generate a Pd(II)-pyridone intermediate. This species would then undergo further steps like transmetalation and reductive elimination to form the final product.

In the synthesis of related heterocyclic systems like imidazopyridines, which can be formed from substituted 2-aminopyridines, iodo-intermediates have been proposed. beilstein-journals.org For example, a one-pot tandem reaction promoted by an I2/CuO system to synthesize imidazo[1,2-a]pyridines proceeds through the formation of an iodo-intermediate from a carbonyl compound, which then undergoes nucleophilic substitution by the 2-aminopyridine. beilstein-journals.org

Furthermore, the generation of highly reactive "pyridyne" intermediates is a known pathway for the functionalization of halopyridines. nih.gov In a process involving regioselective lithiation of a related 3-chloropyridine (B48278) followed by treatment with a magnesium halide, a 3,4-pyridyne intermediate is generated upon heating. This pyridyne then reacts regioselectively with nucleophiles. nih.gov It is conceivable that under strongly basic conditions, 4-iodo-3-methylpyridin-2(1H)-one could potentially form a pyridyne intermediate, leading to difunctionalized products.

Finally, in reactions involving hypervalent iodine, mechanistic pathways can involve the formation of complex intermediates. A plausible mechanism for the formation of 1-methylpyridin-4(1H)-one from a related iodopyridinium salt involves the addition of an acetate (B1210297) moiety via an SNAr pathway, followed by cleavage of the iodide anion to generate the final product. cardiff.ac.uk The characterization of such fleeting intermediates often relies on a combination of spectroscopic methods and trapping experiments.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org This effect arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a heavier isotope (like deuterium, D) forms a stronger bond than a lighter one (protium, H), which can lead to a slower reaction rate if this bond is broken or significantly altered in the rate-determining step. wikipedia.orglibretexts.org

While no specific KIE studies have been published for reactions directly involving 4-iodo-3-methylpyridin-2(1H)-one, research on the synthesis of the core 3-methylpyridin-2(1H)-one structure provides valuable mechanistic insight. A study on the Cp*Co(III)-catalyzed synthesis of isoquinolones and pyridones investigated the reaction mechanism using KIE experiments. acs.org The reaction involved the annulation of N-chlorobenzamides with vinyl acetate to form the pyridone ring.

To probe the rate-determining step, parallel reactions were conducted with a deuterated N-chlorobenzamide (N-chloro-N-(phenyl-d5)benzamide) and its non-deuterated counterpart. The resulting KIE values (kH/kD) were measured at different time points during the reaction. acs.org

| Time (min) | KIE (kH/kD) Value |

|---|---|

| 30 | 3.0 |

| 60 | 2.3 |

| 90 | 2.1 |

| 120 | 2.1 |

The observed primary kinetic isotope effect, with values significantly greater than 1, indicates that the C-H bond cleavage is involved in the rate-determining step of the reaction. acs.org This result strongly supports a mechanism where the C–H activation at the ortho-position of the benzamide (B126) is the rate-limiting event in the catalytic cycle. acs.org Although this study does not utilize 4-iodo-3-methylpyridin-2(1H)-one as a starting material, it provides a clear mechanistic precedent for the formation of its fundamental 3-methylpyridin-2(1H)-one core.

Regioselectivity and Stereoselectivity Investigations

Regioselectivity, the preference for bond formation at one position over other possible positions, is a critical consideration in the synthesis and functionalization of substituted heterocycles like 4-iodo-3-methylpyridin-2(1H)-one. masterorganicchemistry.com The existing substituents—the iodo group at C4, the methyl group at C3, and the pyridone nitrogen and oxygen atoms—exert strong electronic and steric influences that direct the outcome of reactions. Stereoselectivity, the preferential formation of one stereoisomer over another, would be relevant in reactions that create new chiral centers. masterorganicchemistry.com

Investigations into related halopyridine systems have established clear patterns of regioselectivity. In palladium-catalyzed aminations of 2,4-dichloropyridine (B17371) derivatives, for instance, a high regioselectivity for substitution at the C2 position is observed. thieme-connect.com This preference is often attributed to the electronic properties and coordination of the palladium catalyst with the pyridine nitrogen. In a related case, the reaction of 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (B138346) with an N-acetyl aniline (B41778) derivative also resulted in the selective displacement of the C2-chlorine atom, leaving the C4-iodo group intact. thieme-connect.com This demonstrates that even with two different halogens present, specific reaction conditions can target one site with high precision.

The regioselectivity of metalation is also a key factor. The synthesis of monobromo and bromoiodo hydroxy pyridines has shown that iodination of bromo hydroxypyridines using N-iodosuccinimide (NIS) is completely regioselective. researchgate.net Furthermore, studies on the Gould-Jacobs reaction highlight the directing effects of alkyl groups. The thermal cyclization of substituted (pyridyl)aminomethylenemalonates is highly dependent on both steric and electronic factors, with a methyl group capable of directing the reaction pathway. d-nb.info

The generation and reaction of pyridyne intermediates also exhibit high regioselectivity. In the difunctionalization of a 3-chloropyridine via a 3,4-pyridyne, the subsequent addition of a Grignard reagent occurs selectively at the C4 position, which is attributed to the electronic influence of the adjacent heteroatoms. nih.gov

The following table summarizes regioselective outcomes in reactions of various substituted pyridines, providing a predictive framework for the reactivity of 4-iodo-3-methylpyridin-2(1H)-one.

| Reactant | Reaction Type | Position of Reaction | Reference |

|---|---|---|---|

| 2,4-Dichloropyridine | Pd-catalyzed Amination | C2 | thieme-connect.com |

| 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | Nucleophilic Aromatic Substitution | C2 | thieme-connect.com |

| Bromo Hydroxy Pyridines | Iodination with NIS | Site determined by existing substituents | researchgate.net |

| 3-Chloro-2-ethoxypyridine | Via 3,4-Pyridyne Intermediate | C4 (nucleophilic addition) | nih.gov |

| N-chloro-3,4-dimethylbenzamide | Co-catalyzed C-H Annulation | Less hindered ortho C-H bond | acs.org |

While extensive stereoselectivity studies specifically on 4-iodo-3-methylpyridin-2(1H)-one are not prominent in the literature, any reaction that introduces a new stereocenter, such as addition to the pyridone ring or functionalization of the methyl group, would necessitate such an investigation. The principles of asymmetric induction, whether substrate-controlled, auxiliary-controlled, or catalyst-controlled, would apply.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the structure of 4-iodo-3-methylpyridin-2(1H)-one in solution, offering insights into the connectivity of atoms and dynamic processes.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the compound's covalent framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 4-iodo-3-methylpyridin-2(1H)-one, a COSY spectrum would show a correlation between the two vinyl protons on the pyridinone ring, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It is highly sensitive and allows for the definitive assignment of which proton is attached to which carbon. columbia.edu For instance, the methyl protons would show a cross-peak to the methyl carbon, and each vinyl proton would correlate to its respective vinyl carbon.

A summary of expected 2D NMR correlations is presented below.

| Proton (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| H5 | H6 | C5 | C3, C4, C6 |

| H6 | H5 | C6 | C2, C4, C5 |

| -CH₃ | None | C-CH₃ | C2, C3, C4 |

| N-H | None | None | C2, C6 |

While solution NMR provides data on the average structure of a molecule, solid-state NMR (ssNMR) offers a glimpse into its conformation in the crystalline state. emory.edu In the solid phase, molecular motion is restricted, leading to broad spectral lines due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar coupling. emory.edumdpi.com Techniques such as Magic-Angle Spinning (MAS) are employed to average these interactions and obtain high-resolution spectra. emory.edu

For 4-iodo-3-methylpyridin-2(1H)-one, ssNMR could:

Identify the presence of different polymorphs (different crystal packing arrangements), which would manifest as distinct sets of chemical shifts.

Reveal non-equivalent molecules within the crystallographic asymmetric unit.

Provide information on the precise tautomeric form (e.g., the pyridin-2(1H)-one versus its 2-hydroxypyridine (B17775) tautomer) present in the solid state, which may differ from the form favored in solution.

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale. These studies can determine the energy barriers and rates of conformational changes or chemical exchange. For 4-iodo-3-methylpyridin-2(1H)-one, potential dynamic processes that could be investigated include:

Tautomerism: The exchange between the dominant pyridin-2(1H)-one (lactam) form and the 2-hydroxypyridine (lactim) tautomer could be monitored.

Proton Exchange: The rate of exchange of the N-H proton with solvent protons or other exchangeable protons can be quantified.

Restricted Rotation: While unlikely to be significant in this specific molecule, DNMR is a key technique for measuring the energy barrier to rotation around bonds that may be sterically hindered.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise coordinates of each atom. nih.govpages.dev

The analysis of a suitable single crystal of 4-iodo-3-methylpyridin-2(1H)-one would yield a detailed three-dimensional map of electron density, allowing for the determination of its molecular structure. pages.dev Key information obtained includes:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact three-dimensional shape of the molecule in the crystal.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal. jst.go.jp

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.

Below is a table of hypothetical, yet representative, crystallographic data that might be expected for this compound.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 6-10 Å, c ≈ 12-18 Å |

| α = 90°, β ≈ 95-105°, γ = 90° | |

| Molecules per Unit Cell (Z) | 4 |

| Key Bond Lengths | C=O ≈ 1.24 Å, C-I ≈ 2.10 Å, C-N ≈ 1.38 Å |

The way molecules of 4-iodo-3-methylpyridin-2(1H)-one pack in the crystal lattice is dictated by a combination of non-covalent interactions. researchgate.netpsu.edu

Hydrogen Bonding: The pyridinone moiety contains a classic hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This facilitates the formation of strong, directional hydrogen bonds. It is highly probable that molecules would form centrosymmetric dimers through N-H···O=C interactions, a common motif in similar structures. psu.edu

Halogen Bonding: The iodine atom on the pyridine (B92270) ring is a potent halogen bond donor. rsc.org This occurs due to an electron-deficient region on the outermost surface of the iodine atom (known as a σ-hole), which can interact favorably with a nucleophile or Lewis base. mdpi.com In the crystal lattice of 4-iodo-3-methylpyridin-2(1H)-one, the carbonyl oxygen or even the iodine atom of a neighboring molecule could act as the halogen bond acceptor, leading to the formation of extended chains or sheets.

Vibrational Spectroscopy (IR and Raman)

Assignment of Characteristic Functional Group Frequencies

For 4-iodo-3-methylpyridin-2(1H)-one, the vibrational spectrum would be dominated by contributions from the pyridinone ring, the methyl group, and the carbon-iodine bond.

Pyridinone Ring: The 2-pyridinone tautomer is generally the more stable form compared to 2-hydroxypyridine. Its spectrum would show characteristic bands for the C=O (carbonyl) stretching, N-H stretching, and C=C/C-N ring stretching vibrations.

N-H Stretching: A broad absorption band would be expected in the IR spectrum, typically in the range of 3200-2800 cm⁻¹, due to intermolecular hydrogen bonding between the N-H groups of the pyridinone rings.

C=O Stretching: A strong, sharp absorption band is characteristic of the carbonyl group, typically appearing in the region of 1650-1690 cm⁻¹ in the IR spectrum. Its exact position can be influenced by hydrogen bonding and the electronic effects of the substituents on the ring.

Ring Vibrations: The aromatic C=C and C-N stretching vibrations of the pyridine ring would produce a series of bands, often complex, in the 1600-1400 cm⁻¹ region.

Methyl Group: The methyl (–CH₃) group would exhibit symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

C-I Bond: The carbon-iodine stretching vibration is expected at a low frequency, typically in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom. This peak might be observed in the far-IR region or be a weak feature in a standard mid-IR spectrum.

A hypothetical table of the most prominent vibrational frequencies is presented below based on known data for similar structures.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (pyridinone) | Stretching | 3200-2800 (broad) |

| C-H (methyl) | Asymmetric/Symmetric Stretching | 2950-2850 |

| C=O (pyridinone) | Stretching | 1690-1650 |

| C=C / C-N (ring) | Stretching | 1600-1400 |

| C-H (methyl) | Bending | ~1450 and ~1375 |

| C-I | Stretching | 600-500 |

Analysis of Conformational Isomers

For 4-iodo-3-methylpyridin-2(1H)-one, significant conformational isomerism is unlikely due to the largely planar and rigid nature of the pyridinone ring. The primary source of structural variation would be the tautomerism between the 2-pyridinone and 2-hydroxypyridine forms. However, for most substituted pyridines of this type, the pyridinone form is overwhelmingly favored. Advanced computational studies, in conjunction with vibrational spectroscopy, could theoretically probe subtle conformational preferences, such as the orientation of the N-H proton relative to neighboring molecules in the solid state, but experimental reports on such analyses for this specific compound are not available.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For 4-iodo-3-methylpyridin-2(1H)-one, with a molecular formula of C₆H₆INO, the expected monoisotopic mass can be calculated. While experimental data is not available, HRMS would be the definitive technique to confirm this composition.

Theoretical Monoisotopic Mass for C₆H₆INO

| Ion Species | Molecular Formula | Calculated Accurate Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₇INO⁺ | 235.9567 |

| [M+Na]⁺ | C₆H₆INONa⁺ | 257.9386 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation to elucidate its structure. The fragmentation of 4-iodo-3-methylpyridin-2(1H)-one would likely proceed through several key pathways. A primary and highly characteristic fragmentation would be the loss of the iodine atom, which is a common pathway for iodo-substituted compounds. Another expected fragmentation is the loss of carbon monoxide (CO) from the pyridinone ring.

A plausible fragmentation pathway could involve:

Ionization to the molecular ion [C₆H₆INO]⁺˙ (m/z ≈ 235).

Loss of an iodine radical (•I) to form a stable pyridinone cation [C₆H₆NO]⁺ (m/z ≈ 108).

Loss of a hydrogen iodide molecule (HI) to form [C₆H₅NO]⁺˙ (m/z ≈ 107).

Subsequent loss of carbon monoxide (CO) from the ring fragments to yield smaller ions. For example, the [C₆H₆NO]⁺ ion could lose CO to give a [C₅H₆N]⁺ fragment (m/z ≈ 80).

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-iodo-3-methylpyridin-2(1H)-one, DFT calculations can determine bond lengths, bond angles, and dihedral angles that define its preferred conformation.

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. upertis.ac.id While the pyridinone ring itself is relatively rigid, the orientation of the methyl group and the potential for tautomerism between the keto and enol forms (4-iodo-3-methyl-2-hydroxypyridine) are key aspects of its conformational landscape. Theoretical studies can predict the relative energies of these different conformers, identifying the most stable forms. cdnsciencepub.com

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its chemical behavior. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. ossila.com

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ossila.com The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity. irjweb.comwuxiapptec.com For 4-iodo-3-methylpyridin-2(1H)-one, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electron donation and acceptance in chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. researchgate.netuni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netmdpi.com For 4-iodo-3-methylpyridin-2(1H)-one, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential near the hydrogen atom attached to the nitrogen, highlighting these as sites for potential intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de

This analysis can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These delocalizations, also known as hyperconjugative interactions, contribute to the stability of the molecule. For 4-iodo-3-methylpyridin-2(1H)-one, NBO analysis can reveal interactions such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds, which can influence the molecule's geometry and reactivity. researchgate.netcerist.dz

Reactivity Indices and Fukui Functions for Predicting Reaction Sites

Global and local reactivity descriptors derived from DFT calculations can provide quantitative measures of a molecule's reactivity.

Fukui Functions: These are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. The Fukui function identifies which atoms will undergo the largest change in electron density upon the addition or removal of an electron. mdpi.com For 4-iodo-3-methylpyridin-2(1H)-one, calculating the Fukui functions would allow for a precise prediction of the atoms most susceptible to different types of chemical reactions.

Molecular Dynamics Simulations

While quantum mechanical methods are excellent for studying the static properties of single molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com

Conformational Flexibility and Solvent Effects

MD simulations can model the conformational flexibility of 4-iodo-3-methylpyridin-2(1H)-one by simulating its atomic motions over a period of time. nih.gov This can reveal the accessible conformations and the energy barriers between them.

Furthermore, MD simulations are particularly powerful for studying the influence of the surrounding environment, such as a solvent, on the molecule's behavior. osti.gov By explicitly including solvent molecules in the simulation, it is possible to investigate how interactions with the solvent affect the conformational preferences and dynamics of 4-iodo-3-methylpyridin-2(1H)-one. This is crucial for understanding its behavior in a realistic chemical or biological context.

Theoretical Studies of Reaction Mechanisms

Computational chemistry offers powerful tools to dissect reaction mechanisms at a molecular level. For pyridinone derivatives, these studies are crucial for understanding their synthesis and reactivity. Theoretical investigations typically employ methods like Density Functional Theory (DFT) to model reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Transition State Calculations and Energy Profiles

The core of understanding a chemical reaction's feasibility and kinetics lies in its energy profile, which maps the energy of the system as it progresses from reactants to products. A key feature of this profile is the transition state (TS), a high-energy, transient configuration that represents the energy barrier to the reaction.

Theoretical chemists use computational methods to locate the geometry of these transition states and calculate their energy. For reactions involving pyridinone scaffolds, such as cycloadditions or substitutions, DFT calculations are a common choice. researchgate.netnih.gov For instance, in studies of nucleophilic substitution on related pyridine (B92270) systems, the transition state's geometry, including the lengths of forming and breaking bonds, is meticulously calculated. nih.gov The energy of this TS relative to the reactants determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate.

By mapping the entire reaction pathway, a potential energy surface is generated. This surface reveals not only the transition states but also any intermediate species—temporary, stable structures that exist between the reactant and product stages. For example, computational studies on the reactions of pyridones have identified and characterized intermediates like σ-bridged cations or zwitterionic species, providing a detailed, step-by-step view of the reaction mechanism. researchgate.netnih.gov The stability of pre-reaction complexes and transition state complexes can be further analyzed to understand how different factors, such as substituents, influence the reaction barrier. nih.gov

Predicting Regioselectivity and Stereoselectivity

Many reactions involving substituted pyridinones can yield multiple products, known as isomers. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one spatial arrangement of atoms (a stereoisomer) over another. Computational chemistry is an invaluable tool for predicting and explaining these selectivities.

Regioselectivity: In reactions like the Diels-Alder or C-H functionalization involving pyridinone rings, the position of substitution is critical. researchgate.netrsc.org Theoretical models can predict the most likely site of reaction by comparing the activation energies of the transition states leading to different regioisomers. The pathway with the lower energy barrier is the favored one. researchgate.net DFT calculations have been used to explore the factors controlling regioselectivity, such as the electronic properties of substituents on the pyridinone ring. rsc.orgrsc.org For instance, preliminary DFT calculations on 2-pyridone suggest that the electronic distribution (specifically the coefficients of the frontier molecular orbitals) favors reactivity at the C3 position in certain radical reactions. rsc.org

Stereoselectivity: The three-dimensional arrangement of atoms in a product molecule is crucial, particularly in the synthesis of chiral molecules for pharmaceuticals. Computational methods can predict the stereochemical outcome of a reaction by comparing the energies of the transition states that lead to different stereoisomers (e.g., endo vs. exo in cycloadditions or R vs. S enantiomers). nih.govrsc.org The transition state with the lower energy corresponds to the major product. For example, in 1,3-dipolar cycloaddition reactions of related nitrones, transition state theory and DFT methods have been successfully used to explain the experimentally observed high stereoselectivity. researchgate.net These calculations can account for subtle steric and electronic interactions that dictate the final 3D structure of the product.

Spectroscopic Property Predictions from Computational Models

Computational models are not only used to study reactivity but also to predict the spectroscopic signatures of molecules. These predictions are vital for identifying and characterizing compounds, often by comparing the theoretical spectra to experimental data.

Theoretical NMR, IR, and UV-Vis Spectra Prediction

Theoretical IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. semanticscholar.org Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular vibrations. mdpi.com For example, theoretical studies on related pyridinone derivatives have successfully correlated calculated vibrational frequencies with experimental FT-IR data, aiding in structural confirmation. bohrium.com

Theoretical UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. beilstein-journals.org The calculation yields the wavelengths of maximum absorption (λmax) and the intensities of these transitions. These calculations can explain how structural features, such as substituents or solvent effects, influence the color and electronic properties of a compound. beilstein-journals.orgbohrium.com For instance, TD-DFT calculations on 3-methylpyridine (B133936) derivatives have been used to explain the bathochromic (red) shift observed upon protonation by analyzing the transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). beilstein-journals.org

Below is a table summarizing the types of computational data that can be generated for 4-iodo-3-methylpyridin-2(1H)-one based on standard theoretical methods.

Table 1: Computational Chemistry and Theoretical Investigation Data

| Parameter | Computational Method | Predicted Information |

|---|---|---|

| Reaction Mechanism | ||

| Transition State Geometry | DFT (e.g., B3LYP/6-31G(d)) | 3D structure of the highest energy point on the reaction coordinate. |

| Activation Energy (Ea) | DFT | The energy barrier that must be overcome for a reaction to occur. |

| Reaction Energy (ΔEr) | DFT | The net energy change between reactants and products. |

| Selectivity | ||

| Regioisomeric Transition States | DFT | Comparison of energy barriers to predict the favored reaction site. |

| Stereoisomeric Transition States | DFT | Comparison of energy barriers to predict the favored stereochemical outcome. |

| Spectroscopy | ||

| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT | Predicted positions of signals in the NMR spectrum for structure verification. |

| IR Vibrational Frequencies | DFT | Predicted absorption bands corresponding to molecular vibrations. |

| UV-Vis Absorption (λmax) | TD-DFT | Predicted wavelengths of maximum light absorption due to electronic transitions. |

Synthetic Utility As a Building Block and Intermediate

Construction of Complex Organic Molecules

The unique arrangement of functional groups in 4-iodo-3-methylpyridin-2(1H)-one makes it an ideal starting point for the synthesis of more elaborate molecular architectures, including natural products and novel heterocyclic systems.

While direct application of 4-iodo-3-methylpyridin-2(1H)-one in a completed total synthesis is not prominently documented, the strategic value of closely related halogenated 3-methylpyridine (B133936) precursors is well-established. A compelling example is the first asymmetric synthesis of (−)-(1′S,2′S)-evoninic acid, a key component of various Celastraceae sesquiterpenoid natural products known for their anti-HIV and antitumor activities. rsc.org

In this synthesis, the structurally analogous compound, 2-bromo-3-methylpyridine, serves as the precursor to a key organocuprate reagent. The synthetic strategy hinges on the conjugate addition of this pyridylcuprate to an α,β-unsaturated ester, a reaction that establishes one of the crucial stereocenters of the final product.

Synthetic Strategy Highlights:

Organocuprate Formation: 2-Bromo-3-methylpyridine is converted into a Gilman homocuprate reagent. This transformation leverages the halogen atom as a handle for metallation.

Conjugate Addition: The pyridylcuprate undergoes a conjugate addition to (E)-methyl crotonate. This key step forms a new carbon-carbon bond at the 4-position of the pyridine (B92270) ring.

Stereocontrol: The synthesis proceeds with subsequent diastereoselective enolate alkylation and a lipase-mediated enantioselective ester hydrolysis to install the required stereochemistry, ultimately yielding the target (-)-evoninic acid. rsc.org

This synthetic approach underscores the utility of halogenated 3-methylpyridines as synthons for the pyridine moiety found in complex natural products. The reactivity of the carbon-halogen bond is fundamental to the core strategy, and similar transformations are readily conceivable for 4-iodo-3-methylpyridin-2(1H)-one.

The iodo-substituted pyridinone is an exceptional platform for generating fused heterocyclic systems, which are of significant interest in medicinal chemistry. The iodine atom provides a reactive site for annulation reactions, allowing for the construction of new rings onto the pyridinone core.

A notable application is the one-pot synthesis of 7-arylfuro[3,2-c]pyridin-4-ones from 3-iodo-4-methoxypyridin-2-one, a closely related analogue. datapdf.com This transformation proceeds via a sequential Sonogashira coupling, dealkylation, and regioselective furan (B31954) annulation. The process begins with a palladium- and copper-catalyzed Sonogashira coupling between the iodo-pyridinone and a terminal alkyne. The resulting 3-alkynylpyridin-2-one intermediate is not isolated but undergoes an in situ 5-endo-dig cyclization, induced by triethylamine, to form the fused furan ring in high yield. datapdf.com

The versatility of this method is demonstrated by its compatibility with a range of terminal acetylenes, as detailed in the table below.

| Starting Iodopyridinone | Alkyne Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 3-Iodo-4-methoxy-1-methylpyridin-2(1H)-one | Phenylacetylene | 7-Phenyl-1-methylfuro[3,2-c]pyridin-4(5H)-one | 86 |

| 3-Iodo-4-methoxy-1-methylpyridin-2(1H)-one | (4-Methoxyphenyl)acetylene | 7-(4-Methoxyphenyl)-1-methylfuro[3,2-c]pyridin-4(5H)-one | 84 |

| 3-Iodo-4-methoxy-1-methylpyridin-2(1H)-one | (4-Chlorophenyl)acetylene | 7-(4-Chlorophenyl)-1-methylfuro[3,2-c]pyridin-4(5H)-one | 88 |

| 3-Iodo-4-methoxy-1-methylpyridin-2(1H)-one | (Trimethylsilyl)acetylene | 1-Methyl-7-(trimethylsilyl)furo[3,2-c]pyridin-4(5H)-one | 75 |

| 1-Benzyl-3-iodo-4-methoxypyridin-2(1H)-one | Phenylacetylene | 1-Benzyl-7-phenylfuro[3,2-c]pyridin-4(5H)-one | 81 |

Data sourced from reference datapdf.com.

This methodology highlights how the C-I bond can be selectively functionalized to initiate a cyclization cascade, providing efficient access to complex, fused heterocyclic scaffolds that would be challenging to assemble otherwise.

Macrocycles are of immense importance in drug discovery and materials science. The synthesis of these large ring systems is often challenging, typically requiring high-dilution conditions to favor intramolecular over intermolecular reactions. The carbon-iodine bond in 4-iodo-3-methylpyridin-2(1H)-one offers a powerful tool for macrocyclization via intramolecular transition-metal-catalyzed cross-coupling reactions.

A well-established strategy involves attaching a long chain to the pyridinone nitrogen, with the chain terminating in a group suitable for cross-coupling with the iodo-substituent, such as a boronic acid, stannane, or terminal alkyne. This approach was effectively used in the total synthesis of complestatin, which features a strained 16-membered biaryl macrocycle. nih.gov In that synthesis, an intramolecular Suzuki or Larock-type annulation involving an iodo-arene precursor was employed to close the macrocyclic ring. nih.gov

A hypothetical adaptation of this strategy for 4-iodo-3-methylpyridin-2(1H)-one would involve:

Alkylation: Functionalization of the pyridinone nitrogen with a linker chain containing a terminal alkyne.

Intramolecular Cyclization: An intramolecular Sonogashira coupling between the iodine at C4 and the terminal alkyne of the side chain would forge the macrocyclic ring.

This strategy leverages the reliable and chemoselective nature of palladium-catalyzed cross-coupling to overcome the entropic barrier of macrocyclization, providing a convergent route to complex polycyclic and macrocyclic architectures built around the pyridinone core.

Role in Cross-Coupling Cascade Reactions

Cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. 4-Iodo-3-methylpyridin-2(1H)-one is an ideal substrate for initiating such cascades, with the initial cross-coupling event triggering subsequent transformations.

The synthesis of furo[3,2-c]pyridin-4-ones, discussed previously, is a prime example of a cross-coupling-initiated cascade. datapdf.com The reaction sequence is as follows:

Initial Cross-Coupling: A palladium/copper-catalyzed Sonogashira coupling of a 3-iodo-4-methoxypyridin-2-one with a terminal alkyne forms a 3-alkynylpyridin-2-one intermediate.

Deprotection/Annulation Cascade: This intermediate, without being isolated, undergoes a triethylamine-induced SN2 demethylation of the C4-methoxy group. The resulting pyridinone oxygen anion immediately attacks the adjacent alkyne in a 5-endo-dig cyclization, forming the furan ring and completing the cascade. datapdf.com

This process efficiently constructs a fused bicyclic system in a single pot from simple precursors. Another relevant example is the palladium-catalyzed cascade reaction of 2-iodobenzamides with unactivated alkenes, which proceeds via C-C and C-N bond formation to yield complex isoindolinone structures. researchgate.net This demonstrates that iodo-arenes and iodo-heteroarenes are generally excellent triggers for powerful bond-forming cascades.

Precursor for Advanced Organic Materials

The synthesis of π-conjugated polymers is a major focus of materials science due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics (OPVs). The electronic properties of these materials are tuned by the choice of the monomeric building blocks. Pyridine- and pyridinone-containing polymers are of interest as they can introduce electron-deficient (n-type) character into a polymer backbone. rsc.orgacs.org

While the direct polymerization of 4-iodo-3-methylpyridin-2(1H)-one is not explicitly reported, its structure makes it a highly promising monomer for the synthesis of novel conjugated polymers. The C-I bond is a prime reactive site for polymerization via palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. For instance, copolymerization of a diboronic acid ester with a dihalogenated comonomer is a standard method for producing alternating donor-acceptor polymers.

A potential synthetic route to a conjugated pyridinone polymer could involve:

Dimerization/Functionalization: Suzuki coupling of 4-iodo-3-methylpyridin-2(1H)-one with a bis(boronic ester) could create a di-pyridinone monomer.

Polymerization: This new monomer could then be polymerized with other aromatic comonomers via established cross-coupling polymerization techniques.

The incorporation of the electron-withdrawing pyridinone unit into a conjugated polymer backbone would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, a desirable feature for creating n-type semiconductors for organic electronic devices. researchgate.net

Applications in Chiral Synthesis

The use of 4-iodo-3-methylpyridin-2(1H)-one and its analogues in stereoselective transformations is a developing area with significant potential. The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, and building blocks that can facilitate chiral induction are highly valuable.

The asymmetric synthesis of the natural product (−)-evoninic acid provides a clear example of how a closely related building block, 2-bromo-3-methylpyridine, can be used to achieve stereocontrol. rsc.org The key strategic elements enabling the asymmetric synthesis were:

Conjugate Addition: The addition of a pyridylcuprate to a prochiral Michael acceptor sets the stage for creating new stereocenters.

Diastereoselective Alkylation: Trapping the resulting enolate with an electrophile proceeds with diastereoselectivity.

Enzymatic Resolution: A lipase-mediated hydrolysis is used to enantioselectively resolve a racemic ester intermediate, providing access to the enantiopure acid. rsc.org

This combination of metal-mediated bond formation and biocatalysis demonstrates a powerful approach to chiral synthesis starting from a simple halogenated pyridine. Furthermore, the pyridinone scaffold itself can be a platform for asymmetric dearomatization reactions, a modern strategy for rapidly building molecular complexity and creating multiple stereocenters. For example, chiral N,N'-dioxide/metal complexes have been shown to catalyze asymmetric three-component reactions with N-heteroarenes to produce chiral polycyclic products with excellent enantioselectivity. These advanced methods highlight the potential of using substrates like 4-iodo-3-methylpyridin-2(1H)-one in sophisticated, stereoselective transformations.

Derivatization and Functionalization Strategies

Functional Group Interconversions of the Iodide Moiety

The carbon-iodine bond at the C4-position of the pyridinone ring is a key site for a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this starting material.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds by coupling the iodo-pyridinone with organoboron compounds. While specific examples for 4-iodo-3-methylpyridin-2(1H)-one are not extensively documented in publicly available literature, the Suzuki-Miyaura coupling of analogous iodo-pyridines and iodo-azaaromatics is a well-established and highly efficient transformation. For instance, the coupling of various aryl and heteroaryl boronic acids with iodo-pyridines proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like Na₂CO₃ or K₂CO₃, in a suitable solvent system (e.g., dioxane/water or DMF). The reaction conditions are generally mild and tolerate a broad range of functional groups.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 4-iodo-3-methylpyridin-2(1H)-one (analog) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-aryl-3-methylpyridin-2(1H)-one |

| 4-iodo-3-methylpyridin-2(1H)-one (analog) | Heteroarylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 4-heteroaryl-3-methylpyridin-2(1H)-one |

Sonogashira Coupling: The introduction of alkynyl groups at the C4-position can be achieved through the Sonogashira coupling with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This methodology provides access to a range of alkynylated pyridinones, which can serve as versatile intermediates for further transformations.

Heck Reaction: The Heck reaction enables the vinylation of the C4-position by coupling with alkenes. This palladium-catalyzed reaction typically employs a phosphine (B1218219) ligand and a base. While direct examples with 4-iodo-3-methylpyridin-2(1H)-one are scarce, the reaction is widely applicable to aryl and heteroaryl halides.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a variety of amine functionalities at the C4-position. The reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base (e.g., sodium tert-butoxide) is a general method for the synthesis of arylamines.

Introduction of Diverse Substituents via Organometallic Chemistry

Beyond palladium-catalyzed reactions, other organometallic strategies can be employed to functionalize the pyridinone core.

Directed Metalation and Subsequent Quenching with Electrophiles